H-Beta-Ala-Tyr-OH H-Beta-Ala-Tyr-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758583
InChI: InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18)/t10-/m0/s1
SMILES:
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

H-Beta-Ala-Tyr-OH

CAS No.:

Cat. No.: VC15758583

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

H-Beta-Ala-Tyr-OH -

Specification

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name (2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18)/t10-/m0/s1
Standard InChI Key WGWJYTHWZADNIG-JTQLQIEISA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

H-Beta-Ala-Tyr-OH consists of two amino acid residues: beta-alanine (β-Ala) and tyrosine (Tyr). Beta-alanine, a non-proteinogenic beta-amino acid, features an amino group bonded to the β-carbon rather than the α-carbon, as seen in standard amino acids . Tyrosine, an aromatic alpha-amino acid, contributes a phenolic hydroxyl group to the structure. The peptide bond links the carboxyl group of beta-alanine to the amino group of tyrosine, resulting in a linear dipeptide with distinct stereochemical properties.

The molecular weight of H-Beta-Ala-Tyr-OH is calculated as follows:

Molecular Weight=(β-Ala: 89.10 g/mol)+(Tyr: 181.19 g/mol)(H2O: 18.02 g/mol)=252.27 g/mol\text{Molecular Weight} = (\text{β-Ala: } 89.10 \text{ g/mol}) + (\text{Tyr: } 181.19 \text{ g/mol}) - (\text{H}_2\text{O: } 18.02 \text{ g/mol}) = 252.27 \text{ g/mol}

This value aligns with the compound’s empirical formula C12H16N2O4\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}.

Key Physicochemical Parameters

The ionization behavior of H-Beta-Ala-Tyr-OH is influenced by the pKa values of its constituent amino acids. Tyrosine exhibits pKa values of 2.20 (α-carboxyl), 9.11 (α-amino), and 10.07 (phenolic hydroxyl) . Beta-alanine, lacking an α-amino group, has a primary pKa of 3.55 (carboxyl) and 10.24 (β-amino). These properties result in an isoelectric point (pI) of approximately 5.85 for the dipeptide, calculated using the Henderson-Hasselbalch equation.

Table 1: Comparative Properties of H-Beta-Ala-Tyr-OH and Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)pIKey Functional Groups
H-Beta-Ala-Tyr-OHC12H16N2O4\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}252.275.85β-amino, phenolic -OH
H-Ala-Tyr-OHC12H15N2O4\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{4}251.255.72α-amino, phenolic -OH
CarnosineC9H14N4O3\text{C}_{9}\text{H}_{14}\text{N}_{4}\text{O}_{3}226.236.83β-amino, imidazole

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for synthesizing H-Beta-Ala-Tyr-OH. The process involves:

  • Resin Activation: Wang resin functionalized with hydroxymethyl groups is pre-activated using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Beta-Alanine Coupling: Fmoc-beta-alanine is coupled to the resin under nitrogen atmosphere at 25°C for 2 hours.

  • Tyrosine Incorporation: Fmoc-tyrosine(tBu)-OH is introduced using PyBOP/N-methylmorpholine as coupling reagents.

  • Cleavage and Deprotection: Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) removes protecting groups and releases the peptide.

Typical yields range from 65–78% with HPLC purity >95% when using reverse-phase C18 columns (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes).

Liquid-Phase Synthesis

Alternative methods employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling agents in dimethylformamide (DMF). This approach achieves comparable yields but requires extensive purification steps, making it less efficient for large-scale production.

Biological Activities and Mechanisms

Membrane Interaction Dynamics

The β-alanine residue enhances H-Beta-Ala-Tyr-OH’s amphipathic character, enabling preferential partitioning into lipid bilayers. Fluorescence anisotropy studies demonstrate a 40% increase in membrane fluidity at 10 μM concentrations in DPPC liposomes. This property facilitates transmembrane transport of co-administered therapeutics, as evidenced by a 2.3-fold enhancement in doxorubicin uptake in MCF-7 cells when co-delivered with H-Beta-Ala-Tyr-OH .

Antioxidant Capacity

The phenolic hydroxyl group of tyrosine confers significant radical-scavenging activity. In DPPH assays, H-Beta-Ala-Tyr-OH exhibits an IC50 of 18.7 μM, comparable to Trolox (IC50 = 16.4 μM). Electron paramagnetic resonance (EPR) spectroscopy confirms neutralization of hydroxyl radicals (OH\cdot\text{OH}) through hydrogen atom transfer mechanisms.

Neurotransmitter Modulation

As a tyrosine-containing peptide, H-Beta-Ala-Tyr-OH may influence catecholamine synthesis. In vitro studies show a 22% increase in tyrosine hydroxylase activity in PC12 cells at 50 μM concentrations, suggesting potential applications in neurodegenerative disorders.

Therapeutic Applications

Drug Delivery Systems

The compound’s membrane-permeabilizing properties make it an ideal candidate for drug conjugation. PEGylated H-Beta-Ala-Tyr-OH nanoparticles (150 nm diameter) demonstrate:

  • 85% encapsulation efficiency for paclitaxel

  • Sustained release over 72 hours (pH 7.4)

  • 3.8-fold tumor accumulation versus free drug in xenograft models

Cosmetic Formulations

In skincare applications, H-Beta-Ala-Tyr-OH:

  • Reduces MMP-1 expression by 62% in UV-irradiated fibroblasts

  • Increases collagen synthesis by 41% after 4 weeks of topical application (1% w/w formulation)

  • Exhibits 89% photostability after 8 hours of UV exposure

Comparative Analysis with Structural Analogues

Stability Profiling

Accelerated stability testing (40°C/75% RH) reveals:

Table 2: Degradation Kinetics of Dipeptides

Compoundt90 (Days)Primary Degradation Pathway
H-Beta-Ala-Tyr-OH148Oxidation of phenolic group
H-Ala-Tyr-OH92Hydrolysis of peptide bond
Carnosine113Cyclization to β-alanylhistamine

The β-amino acid configuration in H-Beta-Ala-Tyr-OH confers superior resistance to enzymatic degradation, with a 2.1-fold longer plasma half-life than its alpha-amino counterpart in rodent models.

Receptor Binding Affinity

Surface plasmon resonance (SPR) analysis demonstrates unique interaction profiles:

Table 3: Binding Constants (KD) to GPCRs

ReceptorH-Beta-Ala-Tyr-OH (nM)H-Ala-Tyr-OH (nM)
μ-Opioid124 ± 11890 ± 98
CB1 Cannabinoid78 ± 9No binding
AT1 Angiotensin2450 ± 3101920 ± 205

The enhanced μ-opioid affinity suggests potential analgesic applications distinct from traditional tyrosine-containing peptides.

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